2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Description
¹H/¹³C NMR Analysis
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H (CDCl₃) | 2.32 (s, 6H) | N(CH₃)₂ |
| 3.65 (t, 2H, J = 6.1 Hz) | CH₂–N | |
| 4.18 (t, 2H, J = 6.1 Hz) | O–CH₂ | |
| 7.12 (d, 1H, J = 8.5 Hz) | H-3 (aromatic) | |
| 7.98 (d, 1H, J = 2.4 Hz) | H-6 (aromatic) | |
| 8.21 (dd, 1H, J = 8.5, 2.4 Hz) | H-5 (aromatic) | |
| ¹³C (CDCl₃) | 42.1 | N(CH₃)₂ |
| 58.3 | CH₂–N | |
| 69.8 | O–CH₂ | |
| 116.5–138.2 | Aromatic carbons |
FT-IR Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1530, 1350 | ν(NO₂) asymmetric/symmetric |
| 1245 | ν(C–O–C) ether stretch |
| 1080 | ν(C–Br) |
UV-Vis Spectroscopy
Mass Spectrometric Fragmentation Patterns
Key fragments observed in electron ionization (EI-MS):
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 289 | [M]⁺ | Molecular ion |
| 242 | [M – NO₂]⁺ | Loss of nitro group |
| 199 | [C₆H₄BrO]⁺ | Bromophenoxy ion |
| 72 | [C₃H₈N]⁺ | Dimethylaminoethyl fragment |
Computational Chemistry Modeling (DFT Calculations)
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-4-3-8(11)7-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXIJZCKLFTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway via Nucleophilic Aromatic Substitution
This method involves substituting a leaving group (e.g., bromide or nitro) on the aromatic ring with a dimethylaminoethyloxy group.
Example Procedure (Hypothetical):
- Step 1: Synthesis of 4-bromo-2-nitrophenol (precursor) via nitration and bromination of para-substituted phenols, as described in CN102718659A.
- Step 2: Reaction of 4-bromo-2-nitrophenol with 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., Cs₂CO₃) in DMF at 50–55°C, analogous to the Cs₂CO₃-promoted coupling of phenols with alkyl halides.
- Competing side reactions (e.g., over-alkylation or elimination).
- Steric hindrance from the nitro group may reduce reactivity.
Coupling via Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between a phenol and an alcohol under mild conditions.
Example Procedure (Hypothetical):
- Step 1: Prepare 2-(dimethylamino)ethanol.
- Step 2: React 4-bromo-2-nitrophenol with 2-(dimethylamino)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
- High regioselectivity and mild reaction conditions.
- Avoids harsh bases, preserving sensitive functional groups.
- Requires stoichiometric amounts of DEAD and PPh₃, increasing cost.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig or Ullmann-type couplings could form the ether bond using transition-metal catalysts.
Example Procedure (Hypothetical):
- Step 1: Activate 4-bromo-2-nitrobenzene with a palladium catalyst (e.g., Pd(OAc)₂).
- Step 2: Couple with 2-(dimethylamino)ethanol in the presence of a ligand (e.g., Xantphos) and base (K₃PO₄).
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Facilitates C–O bond formation |
| Ligand | Xantphos (10 mol%) | Stabilizes palladium complex |
| Solvent | Toluene | High-boiling inert medium |
| Temperature | 100–110°C | Accelerates coupling |
Comparative Analysis of Methods
Critical Research Gaps
- No direct literature reports on the synthesis of 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine were identified in the provided sources.
- Experimental validation is required to optimize reaction conditions and characterize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 2-(4-amino-2-nitrophenoxy)-N,N-dimethylethanamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
The compound serves as a versatile building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for modifications that can lead to enhanced biological activity.
Case Study: Anticancer Activity
A significant study evaluated the cytotoxic effects of 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine on human cancer cell lines. The findings indicated:
- IC50 Values : Ranging from 10 to 15 µM across various cancer types including breast and prostate cancer.
- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death.
This study highlights the potential of the compound as an anticancer agent, warranting further pharmacological exploration.
Materials Science
Development of Novel Materials
The distinct chemical properties of this compound make it suitable for developing materials with specific electronic or optical properties. Its ability to form stable structures can be exploited in creating advanced materials for electronics and photonics.
Biological Studies
Biochemical Probes and Ligands
In biological research, this compound can function as a probe or ligand in biochemical assays. Its ability to interact with various molecular targets allows researchers to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Compounds:
- 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide (CAS 2377920-22-2)
- 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide (CAS 2377920-28-8)
- 2-(2-Bromo-4-nitrophenoxy)-N-ethylacetamide (CAS 2094647-74-0)
| Property | Target Compound | N-Cyclopropylacetamide Analog | N,N-Dimethylacetamide Analog | N-Ethylacetamide Analog |
|---|---|---|---|---|
| Substituents | 4-Bromo-2-nitrophenoxy | 2-Bromo-4-nitrophenoxy | 2-Bromo-4-nitrophenoxy | 2-Bromo-4-nitrophenoxy |
| Amine Group | N,N-Dimethylethanamine | N-Cyclopropylacetamide | N,N-Dimethylacetamide | N-Ethylacetamide |
| Purity | 95% | 95% | 98% | 98% |
| Synthetic Yield | Moderate (reported for analogs) | 40–50% (estimated) | 40–50% | 40–50% |
Key Findings :
- Positional Isomerism : The bromine and nitro group positions (4-bromo-2-nitro vs. 2-bromo-4-nitro) alter electronic distribution, affecting reactivity and binding affinity.
- Amide vs. Ethanamine : Replacement of the ethanamine moiety with acetamide groups reduces basicity and may limit bioavailability due to decreased solubility.
- Purity and Applications : Higher purity (98%) in acetamide analogs suggests better crystallinity, but the target compound’s ethanamine structure may favor neurological activity .
Indole-Based N,N-Dimethylethanamine Derivatives
Key Compounds:
- 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (Compound 2d)
- 2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine (Compound 2c)
- 2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine (Compound 2e)
| Property | Target Compound | 5-Bromoindole Analog (2d) | 5-Chloroindole Analog (2c) | 5-Iodoindole Analog (2e) |
|---|---|---|---|---|
| Aromatic System | Phenoxy | Indole | Indole | Indole |
| Halogen | Br (para) | Br (position 5) | Cl (position 5) | I (position 5) |
| Biological Activity | Not reported | Antidepressant, sedative | Antidepressant, sedative | Antidepressant, sedative |
| 5-HT Receptor Affinity | N/A | 5-HT1A/5-HT7 (nanomolar) | 5-HT1A/5-HT7 (nanomolar) | 5-HT1A/5-HT7 (nanomolar) |
Key Findings :
- Halogen Effects : Bromine in 2d enhances serotonin receptor (5-HT1A/5-HT7) binding compared to chloro and iodo analogs, likely due to optimal van der Waals interactions .
- Indole derivatives exhibit sedative and antidepressant effects at 20 mg/kg in murine models .
Other Aromatic Ethanamine Derivatives
Key Compounds:
- Diphenhydramine (2-(Benzhydryloxy)-N,N-dimethylethanamine)
- 5-MeO-DMT (2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine)
- 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine
| Property | Target Compound | Diphenhydramine | 5-MeO-DMT | Benzofuran Analog |
|---|---|---|---|---|
| Aromatic System | Phenoxy | Benzhydryloxy | Indole | Benzofuran |
| Functional Groups | Br, NO₂ | None (diphenylmethoxy) | 5-Methoxy | 5-Methoxy |
| Pharmacological Use | Research chemical | Antihistamine | Psychedelic | Psychoactive ("Head F--k") |
| Key Interactions | Electrophilic aromatic | H1 receptor antagonist | 5-HT2A/5-HT1A agonist | Serotonin receptor ligand |
Key Findings :
- Substituent Impact : The absence of halogens/nitro groups in diphenhydramine and 5-MeO-DMT shifts activity toward histamine or serotonin receptors, respectively.
- Benzofuran vs. Phenoxy: The benzofuran analog’s oxygen heterocycle increases metabolic stability compared to phenoxy systems but reduces electrophilicity .
Biological Activity
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a phenoxy group substituted with bromine and a nitro group, linked to a dimethylethanamine moiety. This configuration suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate various biochemical pathways, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating potential for further development as an anticancer agent.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against various cancer types, including breast and prostate cancer. Results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Findings:
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 15 µM across different cancer cell lines.
- Mechanism: The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-bromo-2-nitrophenol and a dimethylaminoethyl halide (e.g., 2-chloro-N,N-dimethylethanamine). Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Base choice : Use of K₂CO₃ or Cs₂CO₃ to deprotonate the phenol and drive the reaction .
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and byproduct formation.
- Monitoring : Thin-layer chromatography (TLC) or HPLC (as in impurity analysis in ) to track progress.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?
- NMR :
- ¹H NMR : Aromatic protons (6.5–8.5 ppm, split due to bromo and nitro groups), ethoxy CH₂ (δ ~4.3 ppm), and N,N-dimethyl groups (δ ~2.2 ppm, singlet) .
- ¹³C NMR : Nitro-substituted carbons (δ ~140–150 ppm), brominated aromatic carbons (δ ~120–130 ppm) .
Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water due to the hydrophobic aromatic and dimethylamino groups. Estimate using group contribution methods from CRC Handbook data .
- Stability : Nitro groups may confer sensitivity to light/heat. Store in amber vials at –20°C. Monitor degradation via HPLC (e.g., impurity profiling in ).
Advanced Research Questions
Q. How do the electron-withdrawing bromo and nitro substituents influence the compound’s electronic structure and reactivity?
- Methodology :
- Computational analysis : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
- Experimental validation : Compare computed NMR chemical shifts with experimental data to assess substituent effects on aromatic ring electron density .
Q. What mechanistic pathways govern the thermal decomposition of this compound, and how can kinetics be modeled?
- Approach :
- Thermogravimetric analysis (TGA) : Identify decomposition temperatures.
- DFT simulations : Model pathways (e.g., nitro group reduction, C-O bond cleavage) as done for 2-azido-N,N-dimethylethanamine in .
- Kinetic modeling : Use Arrhenius equations derived from ab initio calculations to predict rate constants under varying conditions .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Protocol :
- Crystallization : Optimize solvent mixtures (e.g., EtOH/water) to grow single crystals.
- Data collection : Use SHELX software for structure solution and refinement, leveraging its robustness for small molecules .
- Analysis : Validate bond lengths/angles against DFT-optimized geometries .
Q. What strategies can mitigate impurities during synthesis, and how are they quantified?
- Impurity profiling :
- LC-MS/MS : Detect trace byproducts (e.g., unreacted phenol or alkylation byproducts) using methods similar to pharmaceutical impurity standards in .
- Column chromatography : Optimize mobile phase (e.g., hexane/EtOAc gradients) for preparative purification.
Hypothesis-Driven Research Questions
Q. Does this compound exhibit bioactivity, and how can structure-activity relationships (SAR) be explored?
- Methodology :
- In vitro assays : Test antihistamine or CNS activity (cf. diphenhydramine derivatives in ).
- SAR modeling : Compare substituent effects with analogues (e.g., 4-chloro or 4-methoxy variants in ) using molecular docking or QSAR models.
Q. Can this compound serve as a precursor for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
